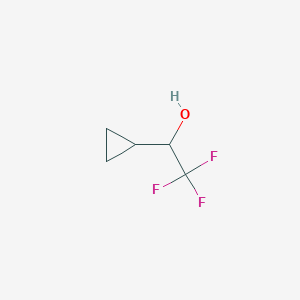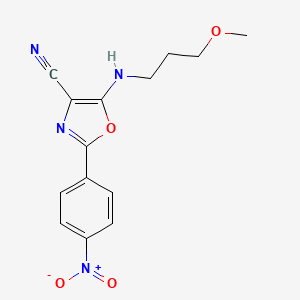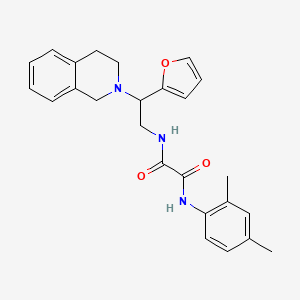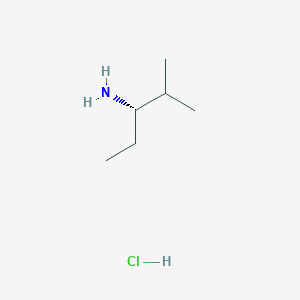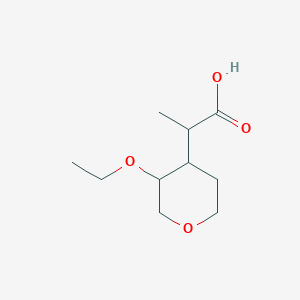
2-(3-Ethoxyoxan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyoxan-4-yl)propanoic acid, also known as EEOPA, is a chemical compound that belongs to the class of oxanocarboxylic acids. It is widely used in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family of proteins.
Biochemical and Physiological Effects:
2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage. Additionally, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been shown to improve cognitive function and protect against neurodegenerative diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Ethoxyoxan-4-yl)propanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, 2-(3-Ethoxyoxan-4-yl)propanoic acid has some limitations, including its poor stability under acidic conditions and its potential to undergo hydrolysis in the presence of water.
Direcciones Futuras
2-(3-Ethoxyoxan-4-yl)propanoic acid has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Future studies should focus on investigating the efficacy of 2-(3-Ethoxyoxan-4-yl)propanoic acid in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, studies should explore the potential of 2-(3-Ethoxyoxan-4-yl)propanoic acid as a drug candidate and optimize its pharmacological properties. Finally, studies should investigate the safety and toxicity of 2-(3-Ethoxyoxan-4-yl)propanoic acid in vivo to determine its potential clinical applications.
Métodos De Síntesis
2-(3-Ethoxyoxan-4-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with ethylene glycol to form 3-ethoxyoxan-4-one. The resulting compound is then reacted with bromoethane in the presence of potassium carbonate to form 2-(3-ethoxyoxan-4-yl)propanoic acid.
Aplicaciones Científicas De Investigación
2-(3-Ethoxyoxan-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
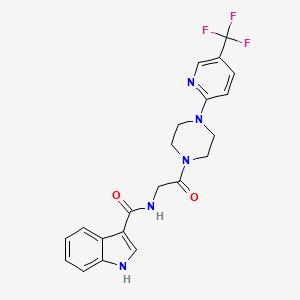
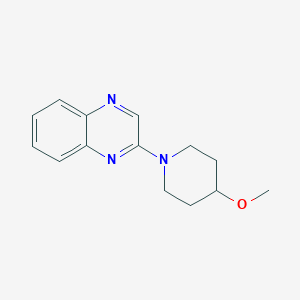
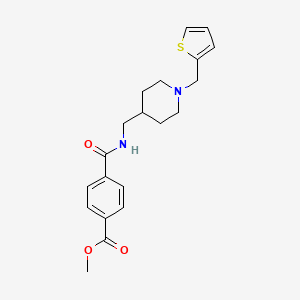
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
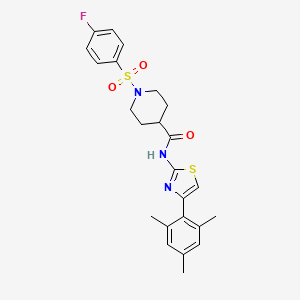
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
